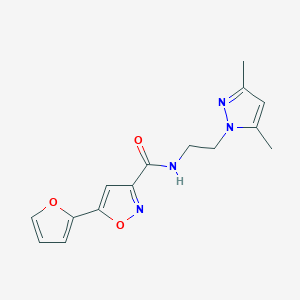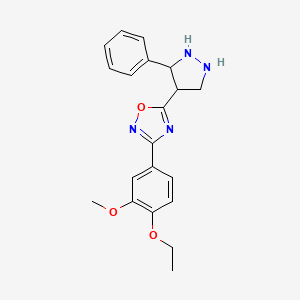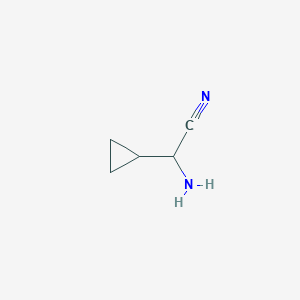
1-((1r,4r)-4-(Pyrimidin-2-yloxy)cyclohexyl)-3-(thiophen-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1r,4r)-4-(Pyrimidin-2-yloxy)cyclohexyl)-3-(thiophen-2-yl)urea, also known as PF-04971729, is a small molecule inhibitor that targets the receptor for advanced glycation end-products (RAGE). RAGE is a transmembrane receptor that is involved in various biological processes, including inflammation, oxidative stress, and cellular proliferation. PF-04971729 has been extensively studied for its potential therapeutic applications in various diseases, such as cancer, diabetes, and Alzheimer's disease.
Scientific Research Applications
Synthesis and Biochemical Evaluation
Research has led to the synthesis of flexible urea derivatives showing significant antiacetylcholinesterase activity, indicating potential for cognitive disorder treatments (Vidaluc et al., 1995). Another study focused on the discovery of potent inhibitors for receptor tyrosine kinase, suggesting cancer therapeutic potential (Guagnano et al., 2011).
Pharmacological and Biological Screening
Novel pyrimidine derivatives were synthesized and evaluated for their anti-inflammatory, analgesic, cytotoxic, and antitubercular activities, highlighting the compound's versatility in drug development (Bhat et al., 2014).
Antimicrobial and Anticancer Activities
The antimicrobial and anticancer activities of N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles were explored, demonstrating the chemical's efficacy against various cancer cell lines and microbial strains (El-Sawy et al., 2013).
Stereoselective Synthesis
A study on the stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor elucidated the compound's synthesis route and stereochemical properties, offering insights into its biological activity and therapeutic potential (Chen et al., 2010).
Dimerization via Quadruple Hydrogen Bonding
Research on ureidopyrimidinones showcased their strong dimerization capabilities through quadruple hydrogen bonding, indicating utility in supramolecular chemistry and material science applications (Beijer et al., 1998).
properties
IUPAC Name |
1-(4-pyrimidin-2-yloxycyclohexyl)-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c20-14(19-13-3-1-10-22-13)18-11-4-6-12(7-5-11)21-15-16-8-2-9-17-15/h1-3,8-12H,4-7H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNFIQRSTSJAGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)NC2=CC=CS2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2-fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2849128.png)
![5-methyl-N-(5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2849132.png)
![N-(2,3-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2849133.png)


![Ethyl 2-{[5-(4-chlorophenyl)-2-pyrimidinyl]sulfanyl}propanoate](/img/structure/B2849138.png)

![2-Chloro-N-[1-(4-chloro-2-fluorophenyl)prop-2-ynyl]acetamide](/img/structure/B2849142.png)
![(Z)-3-[5-Chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B2849143.png)
![2-[({4-chloro-2-[(5-chloro-2-{[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]amino}phenyl)disulfanyl]phenyl}imino)methyl]-5-methoxybenzenol](/img/structure/B2849144.png)



![6-methyl-1-propyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2849150.png)